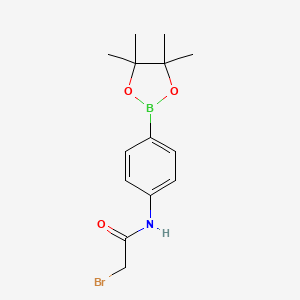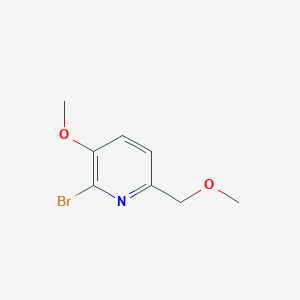
2-Bromo-3-methoxy-6-(methoxymethyl)pyridine
Overview
Description
2-Bromo-3-methoxy-6-(methoxymethyl)pyridine, also known as BMP, is a compound with a wide range of scientific and medical applications. BMP is a heterocyclic aromatic compound, composed of bromine, oxygen, nitrogen, and carbon atoms. It is a colorless liquid at room temperature, and has a low boiling point. BMP has been used in numerous scientific and medical applications, ranging from drug development to medical imaging.
Scientific Research Applications
Ring Contraction and Synthesis of Pyrrolidines
The utility of 3-methoxypiperidines in synthesizing 2-(bromomethyl)pyrrolidines via a boron(III) bromide-induced ring contraction illustrates a method for converting piperidines into pyrrolidines. This process involves an intermediate bicyclic aziridinium ion, showcasing a unique transformation pathway in organic synthesis (Tehrani et al., 2000).
Antibacterial Activity of Cyanopyridine Derivatives
The synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile and their evaluation for antimicrobial activity demonstrates the potential of pyridine derivatives in contributing to the development of new antibacterial agents. Some derivatives showed significant inhibitory activity against a range of aerobic and anaerobic bacteria (Bogdanowicz et al., 2013).
Antiviral Activity of Pyrimidine Derivatives
The synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines and their evaluation against various viruses highlighted the antiviral properties of these compounds. Specifically, derivatives exhibited marked inhibition of retrovirus replication in cell culture, offering insights into the development of antiviral therapies (Hocková et al., 2003).
Antioxidant Properties of Pyridinols
The study of 6-substituted-2,4-dimethyl-3-pyridinols for their antioxidant properties underlines the importance of pyridine derivatives in the search for effective antioxidants. The synthetic strategy and reactivity toward peroxyl radicals suggest these compounds are among the most potent phenolic antioxidants reported (Wijtmans et al., 2004).
Corrosion Inhibition in Acidic Media
A new pyridine derivative demonstrated significant inhibition of mild steel corrosion in hydrochloric acid, with effectiveness reaching 92% at certain concentrations. This research highlights the potential of pyridine derivatives as corrosion inhibitors, contributing to materials protection in acidic environments (Saady et al., 2020).
properties
IUPAC Name |
2-bromo-3-methoxy-6-(methoxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-5-6-3-4-7(12-2)8(9)10-6/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGXVHJSYOHSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249585 | |
| Record name | Pyridine, 2-bromo-3-methoxy-6-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1305324-98-4 | |
| Record name | Pyridine, 2-bromo-3-methoxy-6-(methoxymethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-bromo-3-methoxy-6-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






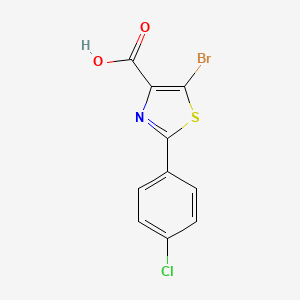

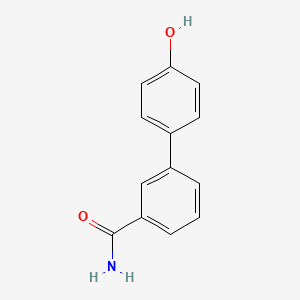
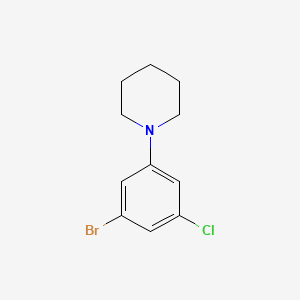
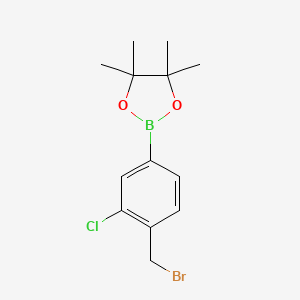
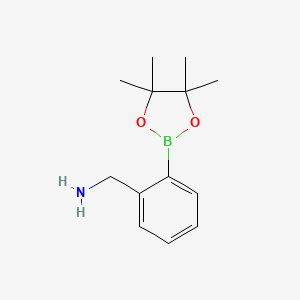
![6-(Benzo[b]thiophen-2-yl)pyridin-2-ol](/img/structure/B1523698.png)
![tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B1523699.png)


